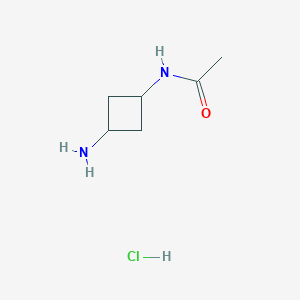![molecular formula C13H19ClN2 B1383261 1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride CAS No. 1989659-75-7](/img/structure/B1383261.png)
1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride
Overview
Description
1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride is a chemical compound with the CAS Number: 1989659-75-7 . It has a molecular weight of 238.76 . The IUPAC name for this compound is 1-benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride .
Molecular Structure Analysis
The InChI code for 1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride is 1S/C13H18N2.ClH/c1-2-4-11(5-3-1)10-15-7-6-12-8-14-9-13(12)15;/h1-5,12-14H,6-10H2;1H . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Synthesis in Organic Electronics
1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride is significant in the synthesis of organic electronic devices. Martins et al. (2018) demonstrated improved synthesis methods for tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrroles, a related compound, showing their promising properties for optoelectronic applications. The study highlighted the compound's synthesis versatility and its potential in organic electronics due to its interesting optoelectronic properties (Martins et al., 2018).
Structural Characterization and Corrosion Inhibition
Louroubi et al. (2019) focused on a new pyrrole derivative, closely related to 1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride, synthesizing it through a multi-component reaction. The study provided insights into its structural characteristics and potential as a corrosion inhibitor, offering valuable information on its applications in material sciences (Louroubi et al., 2019).
Optical Properties for Fluorescence Applications
Krzeszewski et al. (2014) explored the synthesis and optical properties of various substituted derivatives of 1,4-dihydropyrrolo[3,2-b]pyrrole. These compounds, including the tetraaryl derivatives, exhibited strong blue fluorescence and large Stokes shifts, indicating their utility in fluorescence applications. This research opens avenues for using 1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride in similar applications due to its structural similarities (Krzeszewski et al., 2014).
Electronic Structure and Reactivity
The electronic structure and reactivity of 1,4-dihydropyrrolo[3,2-b]pyrrole, a compound related to 1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride, were elucidated by Tanaka et al. (1987). Their study on its electronic structures using photoelectron spectroscopy provides foundational knowledge applicable to understanding the properties of 1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride (Tanaka et al., 1987).
Safety And Hazards
properties
IUPAC Name |
1-benzyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.ClH/c1-2-4-11(5-3-1)10-15-7-6-12-8-14-9-13(12)15;/h1-5,12-14H,6-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALGJLJNZAKJTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CNC2)CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![tert-Butyl 4-hydroxy-4,5-dihydro-1H-pyrrolo[1,2-a][1,4]diazepine-2(3H)-carboxylate](/img/structure/B1383184.png)





![methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B1383199.png)

